Variamine Blue B

Description

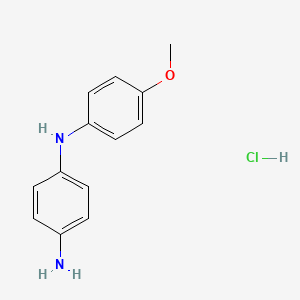

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQQXLXIGHOKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063080 | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3566-44-7 | |

| Record name | Variamine Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E365PN4L70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Variamine Blue B: A Technical Guide for Researchers

An in-depth examination of the properties, analytical applications, and experimental protocols of the redox indicator Variamine Blue B for researchers, scientists, and drug development professionals.

Core Properties of Variamine Blue B

Variamine Blue B, also known by its chemical names 4-Amino-4'-methoxydiphenylamine hydrochloride or N-(4-Methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a synthetic dye and established redox indicator.[1] Its utility in analytical chemistry stems from its distinct color change upon oxidation, which allows for the quantitative determination of various substances.[1] The hydrochloride salt is a gray-blue to dark blue crystalline powder.[1][2][3]

| Property | Value | Reference |

| CAS Number | 3566-44-7 | [1][4] |

| Molecular Formula | C₁₃H₁₄N₂O·HCl | [3][4] |

| Molecular Weight | 250.73 g/mol | [4] |

| Appearance | Blue to Dark blue powder/crystal | [1][3] |

| Absorption Maximum (Oxidized Form) | 556 nm | [1][5] |

Mechanism of Action as a Redox Indicator

The primary function of Variamine Blue B in a research setting is as a redox indicator. In its reduced form, the compound is colorless.[1] Upon oxidation, it is transformed into a violet-colored meriquinone species, which exhibits a maximum absorbance (λmax) at 556 nm.[1][5] This pronounced and measurable color change forms the basis of its application in spectrophotometric analysis.[1]

The general redox mechanism can be visualized as follows:

Caption: Redox mechanism of Variamine Blue B.

Experimental Protocols

Variamine Blue B is prominently used in the spectrophotometric determination of various analytes. A well-documented application is the quantification of water-soluble hexavalent chromium (Cr(VI)) in materials like Portland cement.[1][5]

Spectrophotometric Determination of Hexavalent Chromium

This method is based on the reaction of Cr(VI) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes Variamine Blue B, forming the characteristic violet-colored species, which is quantified by measuring its absorbance at 556 nm.[5][6]

Reagents and Preparation:

-

Variamine Blue B Solution (0.05%): Dissolve 0.05 g of Variamine Blue B in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[5]

-

Potassium Iodide Solution (2%): Prepare by dissolving 2 g of KI in 100 mL of double-distilled water.

-

Sulphuric Acid (2M): Prepare by appropriate dilution of concentrated sulphuric acid.

-

Sodium Acetate Solution (2M): Prepare by dissolving the appropriate amount of sodium acetate in double-distilled water.

-

Standard Cr(VI) Solutions: Prepare a series of standard solutions with concentrations ranging from 2-12 ppm for calibration.[5]

Experimental Procedure:

-

Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.

-

Add 1 mL of 2% potassium iodide solution.[5]

-

Add 1 mL of 2M sulphuric acid and shake the mixture gently until a yellow color (indicating liberated iodine) appears.[5]

-

Add 0.5 mL of the 0.05% Variamine Blue B solution.[5]

-

Add 2 mL of 2M sodium acetate solution and mix well.[5]

-

Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.[5]

-

Construct a calibration curve using the standard Cr(VI) solutions to determine the concentration of Cr(VI) in the sample.[5]

The workflow for this experimental protocol can be summarized as follows:

Caption: Workflow for Cr(VI) determination.

Suitability as a Complexometric Ion Indicator

Variamine Blue B can also be used as an indicator in complexometric titrations, for example, in the titration of iron(III) with EDTA.[1] The endpoint is marked by a sharp color change from violet-blue to colorless.[1]

Procedure for Testing Suitability:

-

Prepare a sample solution by suspending 0.2 g of Variamine Blue B in 20 mL of water and stirring for 5 minutes.

-

In a separate vessel, mix 200 mL of water, 10 mL of 0.1 M EDTA, and 2 mL of 20% hydrochloric acid.

-

Heat the solution to 40–50 °C and adjust the pH to 2.5 ± 0.2 with a 10% sodium acetate solution.

-

Add 0.2 mL of the Variamine Blue B sample solution.

-

Titrate with a ferric chloride hexahydrate solution (2.5 g of FeCl₃·6H₂O in 100 mL of 1:99 dilute HCl).[7] The color will change from bright yellow to burgundy.[7]

-

A successful test is indicated by the return of the bright yellow color upon the gradual addition of 0.10 ± 0.05 mL of 0.1 M EDTA.[7]

Other Applications

Beyond its use as a redox and complexometric indicator, Variamine Blue B has applications as a synthetic dye in the textile and ink industries.[8] It is also utilized in biological staining to visualize cellular structures for microscopy.[8] In environmental monitoring, it can be employed to detect certain pollutants in water.[8]

Safety and Handling

Variamine Blue B is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves and protective clothing, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area, and eating, drinking, or smoking should be avoided in the handling area.[9] For disposal, follow approved waste disposal plant procedures.[9]

References

- 1. Variamine Blue B | Corrosion Inhibitor & Redox Indicator [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Variamine Blue B [Redox Indicator] | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Variamine Blue B | 3566-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of Variamine Blue B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Variamine Blue B, a versatile redox indicator and chromogenic reagent. The document details the underlying chemical principles, experimental protocols, and data pertinent to its preparation, aimed at professionals in research and development.

Introduction

Variamine Blue B, chemically known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a widely used compound in analytical chemistry.[1][2] Its utility stems from its distinct color change upon oxidation, making it an excellent redox indicator. The synthesis of Variamine Blue B involves a condensation reaction, followed by purification to achieve the desired grade for analytical applications. This guide presents a detailed methodology for its synthesis and purification.

Synthesis of Variamine Blue B

The primary route for the synthesis of Variamine Blue B is through the condensation of p-anisidine (4-methoxyaniline) and p-phenylenediamine. This reaction is typically acid-catalyzed.

Synthesis Pathway

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of one molecule attacks the phenyl ring of the other, facilitated by an acidic environment. The hydrochloride salt is then formed by treatment with hydrochloric acid.

References

Solubility Profile of Variamine Blue B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Variamine Blue B

Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a chemical compound utilized as a redox indicator and in the synthesis of dyes.[1] Its molecular structure, featuring both polar and non-polar regions, suggests a varied solubility profile across different solvents. Understanding its solubility is crucial for its application in various chemical and biological systems, including analytical chemistry and potential roles in drug development research.

Qualitative Solubility of Variamine Blue B

Based on available safety data sheets and chemical literature, the following qualitative solubility information has been reported:

-

Water: Variamine Blue B is described as being soluble in water.[2][3]

-

Ethanol: It is also reported to be soluble in ethanol.[2]

-

Ether and Benzene: The diazonium salt of Variamine Blue B is noted as being insoluble in ether and benzene.[2]

It is important to note that these are qualitative descriptions, and the exact solubility limits (e.g., in g/L or mol/L) are not specified.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for Variamine Blue B in a range of common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C | Observations |

| Water | H₂O | 10.2 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Methanol | CH₃OH | 5.1 | Data not available | |

| Acetone | C₃H₆O | 5.1 | Data not available | |

| Chloroform | CHCl₃ | 4.1 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a detailed procedure for determining the solubility of Variamine Blue B.

4.1. Materials and Equipment

-

Variamine Blue B (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Variamine Blue B to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Variamine Blue B.

-

A standard curve should be prepared using known concentrations of Variamine Blue B in the same solvent to ensure accurate quantification.

-

4.3. Data Analysis

-

Calculate the concentration of Variamine Blue B in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Variamine Blue B solubility.

Conclusion

References

Spectroscopic Properties of Variamine Blue B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a versatile organic compound widely utilized in analytical chemistry as a redox indicator and a chromogenic reagent.[1] Its distinct color change upon oxidation-reduction reactions makes it a valuable tool in various titrimetric and spectrophotometric analyses. This technical guide provides a comprehensive overview of the spectroscopic properties of Variamine Blue B, including its UV-Vis characteristics and its application in experimental protocols.

Core Spectroscopic and Physicochemical Properties

Variamine Blue B's utility is rooted in its well-defined physicochemical and spectroscopic characteristics. The hydrochloride salt is a blue to dark blue crystalline powder.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅ClN₂O | [3][4] |

| Molecular Weight | 250.73 g/mol | [2] |

| Appearance | Blue to dark blue powder/crystal | [2] |

| λmax (Oxidized Form) | 556 nm | [1] |

| Color (Reduced Form) | Colorless | [1] |

| Color (Oxidized Form) | Violet to Blue-Violet | [1] |

Redox Mechanism and Spectrophotometry

The functionality of Variamine Blue B as a redox indicator and chromogenic agent is based on the reversible oxidation of its diphenylamine structure. In its reduced form, the compound is colorless. Upon oxidation, it is converted into a violet-colored meriquinone, which exhibits strong absorption in the visible spectrum.[1] This distinct color change is the cornerstone of its application in analytical chemistry.[1]

The oxidized form of Variamine Blue B has a characteristic maximum absorption (λmax) at 556 nm, which can be precisely measured using a spectrophotometer.[1] This property is fundamental to its use in the quantitative analysis of various substances. The stability of the colored species is influenced by pH; for instance, in some spectrophotometric methods, the color is stable above pH 5 but may be hindered below pH 3.[1]

Experimental Protocols

Preparation of Variamine Blue B Indicator Solution (1% w/v)

This protocol is suitable for preparing a stock solution for use as a redox indicator in titrations.

Materials:

-

Variamine Blue B hydrochloride

-

Deionized water

Procedure:

-

Weigh 1.0 g of Variamine Blue B hydrochloride.

-

Transfer the solid to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the solid.

-

Once dissolved, dilute to the 100 mL mark with deionized water.

-

Mix the solution thoroughly. Store in a well-stoppered bottle.[5]

Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

This method utilizes Variamine Blue B as a chromogenic reagent for the quantification of Cr(VI). The principle involves the oxidation of iodide by Cr(VI) to iodine, which then oxidizes Variamine Blue B to its colored form.

Materials:

-

Variamine Blue B solution (0.05% w/v in 25% ethanol)

-

Potassium iodide (KI) solution (2% w/v)

-

Sulfuric acid (H₂SO₄) solution (2M)

-

Sodium acetate solution (2M)

-

Standard Cr(VI) solutions

-

Spectrophotometer

Procedure:

-

To a series of volumetric flasks, add aliquots of the sample solution containing Cr(VI).

-

Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulfuric acid.

-

Gently shake the mixture until a yellow color (indicating liberated iodine) appears.

-

Add 0.5 mL of the 0.05% Variamine Blue B solution.

-

Add 2 mL of 2M sodium acetate solution and mix well.

-

Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.

-

Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of Cr(VI) in the sample.

Redox Titration of Iron(II) with Potassium Dichromate

This protocol describes the use of a diphenylamine-type indicator, for which Variamine Blue B is a suitable substitute, in the determination of iron(II) concentration.

Materials:

-

Standard potassium dichromate (K₂Cr₂O₇) solution

-

Iron(II) sample solution

-

Sulfuric acid (dilute)

-

Phosphoric acid (85%)

-

Variamine Blue B indicator solution (1% w/v)

Procedure:

-

Pipette a known volume of the iron(II) sample solution into an Erlenmeyer flask.

-

Add approximately 30 mL of dilute sulfuric acid and 100 mL of deionized water.[6]

-

Add 7 mL of 85% phosphoric acid. This helps to lower the redox potential of the Fe³⁺/Fe²⁺ couple by complexing with the Fe³⁺ ions.[6]

-

Add 5-8 drops of the Variamine Blue B indicator solution.

-

Titrate the solution with the standard potassium dichromate solution. The endpoint is reached when the color changes from green (due to Cr³⁺) to a permanent violet color.[6]

-

Record the volume of potassium dichromate solution used and calculate the concentration of iron(II) in the sample.

Visualizations

Caption: Redox mechanism of Variamine Blue B indicator.

Caption: Workflow for spectrophotometric analysis using Variamine Blue B.

Conclusion

Variamine Blue B is a robust and reliable reagent for various analytical applications. Its well-characterized spectroscopic properties, particularly the strong absorbance of its oxidized form at 556 nm, allow for sensitive and accurate determinations. The experimental protocols provided herein offer a foundation for the practical application of Variamine Blue B in both titrimetric and spectrophotometric analyses. Researchers and professionals in drug development and related fields can leverage these properties for quality control, impurity analysis, and other quantitative assays.

References

- 1. Variamine Blue B | Corrosion Inhibitor & Redox Indicator [benchchem.com]

- 2. Variamine Blue B [Redox Indicator] | CymitQuimica [cymitquimica.com]

- 3. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | C13H15ClN2O | CID 77108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Complexometric Titration Indicators [delloyd.50megs.com]

- 6. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

The Discovery and Application of Variamine Blue B: A Technical Guide for Researchers

Budapest, Hungary – Early 1950s - In the world of analytical chemistry, a significant advancement was quietly unfolding. Hungarian chemist László Erdey and his research group were pioneering the use of a new compound, 4-Amino-4'-methoxydiphenylamine, which would come to be known as Variamine Blue B. This novel redox indicator would prove to be a versatile and valuable tool in a wide range of chemical analyses, a legacy that continues in modern laboratories. This technical guide delves into the history, synthesis, and multifaceted applications of Variamine Blue B as a redox indicator, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and experimental protocols.

A Historical Perspective: The Advent of a New Indicator

Prior to the 1950s, the arsenal of redox indicators available to analytical chemists had limitations. The introduction of Variamine Blue B by László Erdey marked a notable step forward. His publications in the early 1950s, particularly in the journal Acta Chimica Academiae Scientiarum Hungaricae, detailed the compound's utility as a reliable indicator in various titrimetric methods. Variamine Blue B, the hydrochloride salt of 4-Amino-4'-methoxydiphenylamine, offered a distinct and sharp color change, enhancing the accuracy of endpoint determinations in redox titrations.

The Chemistry of Variamine Blue B: Synthesis and Redox Mechanism

Variamine Blue B is synthesized through the condensation of 4-methoxyaniline and 1,4-phenylenediamine in an acidic medium, typically using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux to facilitate the formation of the diphenylamine structure.

The functionality of Variamine Blue B as a redox indicator is rooted in its ability to undergo a reversible oxidation-reduction reaction, which is accompanied by a distinct color change. In its reduced form, the indicator is colorless. Upon oxidation, it is transformed into a stable, intensely colored blue-violet meriquinone radical cation.[1] This transition is sharp and occurs at a specific redox potential, making it an excellent visual indicator for the endpoint of a titration.

The oxidized form of Variamine Blue B exhibits a maximum absorbance at a wavelength of 556 nm, a property that is leveraged in spectrophotometric analysis.[1]

Quantitative Data Summary

For ease of comparison, the key quantitative data for Variamine Blue B is summarized in the table below. It is important to note that the redox potential of Variamine Blue B is pH-dependent.

| Property | Value | Conditions |

| Molar Mass | 250.72 g/mol (hydrochloride salt) | - |

| Appearance | Blue to dark blue crystalline powder | - |

| λmax (Oxidized Form) | 556 nm[1] | Aqueous solution |

| Redox Potential (E°') | ~ +0.71 V | vs. NHE at pH 2.0 |

| Color (Reduced Form) | Colorless[1] | - |

| Color (Oxidized Form) | Blue-violet[1] | - |

Experimental Protocols

Detailed methodologies for the synthesis of Variamine Blue B and its application in key titrations are provided below.

Synthesis of N-(4-methoxyphenyl)-p-phenylenediamine hydrochloride (Variamine Blue B)

This protocol describes a general method for the synthesis of the parent compound, 4-aminodiphenylamine, which is then converted to its hydrochloride salt.

Materials:

-

4-nitrochlorobenzene

-

Aniline

-

Metal catalyst (e.g., copper powder)

-

Reducing agent (e.g., sodium dithionite or catalytic hydrogenation)

-

Hydrochloric acid

-

Organic solvent (e.g., ethanol)

Procedure:

-

Condensation: A mixture of 4-nitrochlorobenzene and an excess of aniline is heated in the presence of a copper catalyst. The reaction progress is monitored by thin-layer chromatography.

-

Isolation of 4-nitrodiphenylamine: Once the reaction is complete, the excess aniline is removed by steam distillation. The resulting 4-nitrodiphenylamine is then purified by recrystallization from a suitable solvent like ethanol.

-

Reduction: The purified 4-nitrodiphenylamine is reduced to 4-aminodiphenylamine. This can be achieved either by chemical reduction using a reagent like sodium dithionite in an alkaline medium or through catalytic hydrogenation using a catalyst such as palladium on carbon.

-

Formation of the Hydrochloride Salt: The resulting 4-aminodiphenylamine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt (Variamine Blue B).

-

Purification: The crude Variamine Blue B is collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization.

Preparation of Variamine Blue B Indicator Solution (1% w/v)

Materials:

-

Variamine Blue B hydrochloride

-

Distilled water

Procedure:

-

Weigh 1.0 g of Variamine Blue B hydrochloride.

-

Dissolve the solid in 100 mL of distilled water.

-

Stir until the solid is completely dissolved. Store the solution in a dark, well-stoppered bottle.

Complexometric Titration of Iron(III) with EDTA

This protocol details the determination of iron(III) concentration using a standardized solution of ethylenediaminetetraacetic acid (EDTA) with Variamine Blue B as the indicator.

Materials:

-

Sample solution containing Iron(III)

-

Standardized 0.01 M EDTA solution

-

Variamine Blue B indicator solution (1% w/v)

-

Buffer solution (pH 2-3, e.g., glycine/HCl)

-

Burette, pipette, and conical flasks

Procedure:

-

Pipette a known volume of the iron(III) sample solution into a conical flask.

-

Add a sufficient amount of the pH 2-3 buffer solution to maintain the acidic condition.

-

Add 2-3 drops of the Variamine Blue B indicator solution. The solution will turn a violet-blue color.[1]

-

Titrate the solution with the standardized 0.01 M EDTA solution from the burette.

-

The endpoint is reached when the color of the solution sharply changes from violet-blue to colorless or a pale yellow.[1]

-

Record the volume of EDTA solution used and calculate the concentration of iron(III) in the sample.

Visualizing the Processes: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of Variamine Blue B Base.

Caption: Redox Mechanism of Variamine Blue B.

Caption: Experimental Workflow for Titration.

References

Technical Guide to the Safe Handling of Variamine Blue B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for Variamine Blue B (CAS: 3566-44-7), a synthetic dye and redox indicator. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a gray-blue crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O · HCl[3] |

| Molecular Weight | 250.72 g/mol [2][4] |

| Appearance | Gray-blue crystalline powder[1][2] |

| Melting Point | 249-255 °C (lit.)[5] |

| Solubility | Soluble in water.[6] |

| Hazard Class | 6.1(b)[1] |

| Packing Group | III[1] |

Hazard Identification and Classification

Variamine Blue B is classified as a hazardous substance and requires careful handling.[7] The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation.[1][2]

GHS Hazard Statements:

Signal Word: Danger[1]

Hazard Pictogram:

Toxicological Information

Experimental Protocols for Safety Assessment

In the absence of specific published safety studies on Variamine Blue B, this section outlines the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing. These protocols represent the industry standard for assessing the safety of new chemical entities.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.[14]

-

Dosage: A stepwise procedure is used, starting with a dose expected to be toxic. The dose for the next animal is adjusted up or down based on the outcome of the previous animal.[14]

-

Administration: The substance is administered orally via gavage in a suitable vehicle.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[15]

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality.[14]

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing the toxicity of a substance upon dermal contact.[16][17]

Methodology:

-

Animal Model: Adult rats, rabbits, or guinea pigs are typically used.[18]

-

Preparation: A small area of the animal's skin is shaved 24 hours before the application of the test substance.[19]

-

Application: The substance is applied uniformly to the shaved area and covered with a porous gauze dressing for 24 hours.[19]

-

Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.[17][19]

-

Endpoint: The LD50 (the dose at which 50% of the animals die) is determined.[19]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the toxicity of a substance when inhaled.[20][21]

Methodology:

-

Animal Model: Rats are the preferred species for this test.[22]

-

Exposure: Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[20][23][24]

-

Concentration: A series of concentrations are tested to determine the LC50 (the concentration at which 50% of the animals die).[23]

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[20][23]

-

Endpoint: The LC50 is calculated, and the substance is classified based on its inhalation toxicity.[23]

Safety and Handling Precautions

Engineering Controls

-

Work with Variamine Blue B should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Use a local exhaust system to minimize the dispersion of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls may be necessary.[9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[8]

Handling and Storage

-

Handling: Avoid creating dust.[8] Do not eat, drink, or smoke in areas where Variamine Blue B is handled.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a labeled container for disposal.

Disposal Considerations

Dispose of Variamine Blue B and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Variamine Blue B from receipt to disposal.

Caption: Logical workflow for the safe handling of Variamine Blue B.

Experimental Workflow for a Typical Application (e.g., Redox Titration)

The following diagram outlines a typical experimental workflow involving Variamine Blue B as a redox indicator, incorporating necessary safety checkpoints.

Caption: Experimental workflow for redox titration using Variamine Blue B.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Variamine Blue B - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | C13H15ClN2O | CID 77108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride [chembk.com]

- 6. Variamine Blue B Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. utsi.edu [utsi.edu]

- 9. fishersci.com [fishersci.com]

- 10. Diphenylamine - Wikipedia [en.wikipedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. scribd.com [scribd.com]

- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 21. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. eurolab.net [eurolab.net]

- 24. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

derivatives of Variamine Blue B and their potential uses

An In-depth Technical Guide to the Derivatives of Variamine Blue B and Their Potential Uses

Introduction

Variamine Blue B, chemically known as N-(4-methoxyphenyl)-p-phenylenediamine hydrochloride, is a versatile diphenylamine compound renowned for its utility as a redox indicator.[1] In its reduced state, the molecule is colorless, but upon oxidation, it transforms into a distinct blue-violet meriquinone species, a property that has established its role in analytical chemistry, particularly in complexometric titrations.[1][2] The core structure of Variamine Blue B, however, serves as more than just an indicator; it is a versatile scaffold for the synthesis of a range of functionalized derivatives.[1] Strategic modifications to this structure can tailor its physicochemical properties—such as solubility, stability, redox potential, and spectroscopic characteristics—for specific, advanced applications.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Variamine Blue B derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this chemical scaffold for new technologies in analytical chemistry, materials science, and potentially, therapeutics. The document details key derivatization strategies, summarizes quantitative performance data, outlines experimental protocols, and explores the prospective uses of these novel compounds.

Core Chemistry and Derivatization Strategies

The fundamental utility of Variamine Blue B is rooted in its reversible oxidation-reduction (redox) mechanism. The diphenylamine core acts as an electron donor, and upon oxidation, it forms a stable, colored radical cation. This transition is sharp and visually distinct, making it an excellent endpoint indicator.[1] The derivatization of Variamine Blue B aims to either refine this inherent redox property or introduce new functionalities by modifying its molecular structure.

Key Derivatization Pathways:

-

Salt Formation: The most straightforward modification involves forming different salts of the Variamine Blue B base. While the hydrochloride salt is common, the sulfate salt is also utilized, particularly for iron titrations.[1] Altering the counter-ion can modify the compound's solubility and stability for specific applications. For instance, Variamine Blue RT Salt is a diazonium sulfate derivative used in diagnostic assays.[1]

-

Diazonium Salt Synthesis: The primary amino group on the Variamine Blue B structure is a key handle for derivatization. It can be readily converted into a diazonium salt. This diazonium intermediate is highly reactive and serves as a linchpin for covalently coupling the Variamine Blue B chromophore to other molecular entities, enabling the creation of entirely new functional molecules.[1]

-

Rational Design and Functionalization: A more advanced strategy involves the rational design of new derivatives by introducing specific functional groups to the aromatic rings. These modifications can modulate the electronic and steric properties of the molecule. For example, adding electron-donating or electron-withdrawing groups can alter the redox potential, making the indicator more sensitive or selective for particular analytes. This can also shift the maximum absorbance wavelength (λmax) of the oxidized form, allowing for detection in different spectral regions to avoid interference.[1]

Applications of Variamine Blue B and Its Derivatives

While the parent compound has established uses, its derivatives are being explored to enhance performance and enable new applications.

-

Analytical Chemistry : The primary application remains in analytics. Derivatives are being designed to create next-generation sensors with superior selectivity and sensitivity for complex biological or environmental samples.[1] One documented example is the preparation of monocationic monochromophoric hydrazones containing a benzimidazolium unit, which have been used in hair dyes.[1] The parent compound is also a highly effective chromogenic reagent for the spectrophotometric determination of water-soluble hexavalent chromium (Cr(VI)) and vanadium.[1][3]

-

Materials Science : Variamine Blue B is a highly effective corrosion inhibitor, protecting metals like brass in saline environments with an efficiency of up to 95.9%.[1] It achieves this by adsorbing onto the metal surface and forming a persistent protective film. It also forms stable organic coatings on Ti6Al4V alloy, a material used for orthopedic endoprostheses.[1] Derivatives could be designed with enhanced film-forming properties or stronger surface adhesion for superior material protection.

-

Biotechnology and Staining : The compound is used as a staining agent in microbiology and histology to visualize cellular structures.[4] Its ability to bind to biological molecules makes its derivatives potential candidates for more specific biological probes or diagnostic reagents.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to Variamine Blue B and its applications.

Table 1: Physicochemical Properties of Variamine Blue B and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Max. Absorbance (λmax) |

| Variamine Blue B Base | 101-64-4 | C₁₃H₁₄N₂O | 214.27 | 101 | N/A (Reduced Form) |

| Variamine Blue B HCl | 3566-44-7 | C₁₃H₁₄N₂O·HCl | 250.73 | 249-255 | 556 nm (Oxidized Form)[1][3] |

| Variamine Blue RT Salt | Not specified | C₆H₅NHC₆H₄N₂·HSO₄ | Not specified | Not specified | 377 nm[1] |

Table 2: Performance in Spectrophotometric Determination of Cr(VI) in Cement [3]

| Sample | Method | Cr(VI) Added (ppm) | Cr(VI) Found (ppm) | Relative Standard Deviation (RSD, %) | Recovery (%) |

| OPC NIST | Variamine Blue | 0 | 4.55 ± 1.2 | 9.87 | 91.0 |

| OPC NIST | DPC (Reference) | 0 | 4.93 ± 1.2 | 14.59 | 98.6 |

| OPC NIST | Variamine Blue | 10 | 9.78 ± 0.5 | 8.87 | 97.8 |

| OPC NIST | DPC (Reference) | 10 | 10.0 ± 0.9 | 10.59 | 100.2 |

| OPC NIST | Variamine Blue | 15 | 15.01 ± 1.1 | 4.43 | 100.06 |

| OPC NIST | DPC (Reference) | 15 | 15.05 ± 1.4 | 10.65 | 100.33 |

(Data adapted from Sharma & Sharma, 2015. Mean ± standard deviation, n=5)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Synthesis of Variamine Blue B

The most common method for synthesizing Variamine Blue B involves the condensation of 4-methoxyaniline and 1,4-phenylenediamine.[1]

-

Reagents : 4-methoxyaniline, 1,4-phenylenediamine, Hydrochloric acid (catalyst), appropriate solvent.

-

Procedure :

-

Combine equimolar amounts of 4-methoxyaniline and 1,4-phenylenediamine in a suitable reaction vessel.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture under reflux for a specified period to promote the formation of the diphenylamine structure.

-

Upon completion, cool the reaction mixture and isolate the product through filtration or extraction.

-

Purify the crude product by recrystallization to obtain Variamine Blue B.

-

The final product's purity can be assessed using techniques like HPLC and its identity confirmed by UV-Visible spectroscopy.[1]

-

Protocol 2: Spectrophotometric Determination of Water-Soluble Cr(VI) in Cement [3]

This method is based on the oxidation of Variamine Blue B by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide.

-

Reagents :

-

Potassium iodide (KI) solution

-

Sulfuric acid (H₂SO₄) solution (2M)

-

Variamine Blue B solution (0.1% w/v)

-

Standard Cr(VI) solution

-

Cement samples

-

-

Procedure :

-

Extraction : Extract water-soluble Cr(VI) from cement samples according to the European standard method (EN 196-10). This typically involves mixing a known mass of cement with a specific volume of water for 15 minutes, followed by filtration.

-

Reaction : a. Take a known volume of the cement extract (or standard Cr(VI) solution) in a volumetric flask. b. Add potassium iodide solution. c. Acidify the mixture with 2M sulfuric acid. Shake until a yellow color (indicating liberated iodine) appears. d. Add 1 mL of 0.1% Variamine Blue B solution and dilute to the mark with distilled water.

-

Measurement : a. Allow the color to develop for a set amount of time. A violet-colored species will form. b. Measure the absorbance of the solution at its λmax of 556 nm against a reagent blank.

-

Quantification : Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of Cr(VI) in the cement samples.

-

Potential in Drug Development: A Prospective Outlook

While direct applications of Variamine Blue B derivatives in drug development are not extensively documented in current literature, the core diphenylamine structure is a feature in various biologically active molecules. Phenothiazines, such as Methylene Blue, which share structural similarities, are known therapeutic agents with applications against malaria, bacterial infections, and cancer.[6]

The Variamine Blue B scaffold presents several opportunities for drug discovery:

-

Scaffold for Synthesis : The molecule can serve as a starting point for creating libraries of novel compounds. The reactive amine group and the potential for diazonium coupling provide straightforward pathways to attach various pharmacophores or to build more complex heterocyclic systems.

-

Redox-Modulating Agents : Given its inherent redox activity, derivatives could be designed to act as redox-modulating agents, which are of interest in cancer therapy and in combating oxidative stress-related diseases.

-

Antimicrobial Candidates : New methods for synthesizing drug candidates are constantly being sought to combat antimicrobial resistance.[7] The Variamine Blue B framework could be functionalized and screened for activity against resistant bacterial strains.

Conclusion

Variamine Blue B is more than a classical redox indicator; it is a valuable and versatile chemical platform. The strategic synthesis of its derivatives through salt formation, diazonium coupling, and rational functionalization opens the door to a wide array of advanced applications. While its derivatives have already shown promise in enhancing analytical techniques and material properties, the full potential of this scaffold, particularly in the realm of drug development, remains a compelling area for future research. The synthetic accessibility and tunable electronic properties of Variamine Blue B derivatives make them attractive candidates for the development of next-generation sensors, functional materials, and novel therapeutic agents.

References

- 1. Variamine Blue B | Corrosion Inhibitor & Redox Indicator [benchchem.com]

- 2. Complexometric Titration Indicators [delloyd.50megs.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 3566-44-7: Variamine Blue | CymitQuimica [cymitquimica.com]

- 6. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivative Synthesis Method for Development of Antimicrobial Drugs | Lab Manager [labmanager.com]

Methodological & Application

Application Notes: Spectrophotometric Determination of Chromium(VI) Using Variamine Blue B

Introduction

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant often found in industrial effluents, natural water, and soil samples.[1] Its accurate and sensitive determination is crucial for environmental monitoring and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of trace amounts of chromium(VI) using Variamine Blue B as a chromogenic reagent.[1][2] The method is based on the oxidation of potassium iodide by chromium(VI) in an acidic medium to liberate iodine. The liberated iodine then oxidizes Variamine Blue B to form a stable, intensely colored violet species, which can be quantified spectrophotometrically.[3][4] The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.[3]

Principle of the Method

The determination of chromium(VI) using Variamine Blue B involves a two-step reaction:

-

Oxidation of Iodide: In an acidic medium (pH 1.0-1.5), chromium(VI) oxidizes potassium iodide (KI) to liberate iodine (I₂).[1]

-

Color Formation: The liberated iodine then oxidizes Variamine Blue B (N-(4-methoxyphenyl)-p-phenylenediamine) to form a violet-colored meriquinone, which has a maximum absorbance at 556 nm.[1][5]

The overall reaction is stoichiometric, allowing for the quantitative determination of chromium(VI) by measuring the absorbance of the colored solution.

Quantitative Data Summary

The analytical performance of the Variamine Blue B method for chromium(VI) determination is summarized in the table below.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 556 nm | [1][2] |

| Beer's Law Range | 2-12 µg/mL | [1][2] |

| Molar Absorptivity | 0.911 × 10⁴ L mol⁻¹ cm⁻¹ | [1][2] |

| Sandell's Sensitivity | 1.14 × 10⁻² µg cm⁻² | [1][2] |

| Limit of Detection (LOD) | 0.02 µg/mL | [1][2] |

| Limit of Quantitation (LOQ) | 0.07 µg/mL | [1][2] |

| Optimal pH Range | 1.0 - 1.5 | [1] |

Experimental Protocols

1. Reagent Preparation

-

Standard Chromium(VI) Stock Solution (1000 ppm): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.[6]

-

Working Chromium(VI) Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

-

Variamine Blue B Solution (0.05% w/v): Dissolve 0.05 g of Variamine Blue B in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[4]

-

Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of KI in deionized water and dilute to 100 mL.[4]

-

Sulfuric Acid (H₂SO₄) Solution (2 M): Slowly add 111 mL of concentrated H₂SO₄ to about 800 mL of deionized water, cool, and dilute to 1 L.

-

Sodium Acetate Solution (2 M): Dissolve 164.07 g of anhydrous sodium acetate in deionized water and dilute to 1 L.[4]

-

Bromine Water (Saturated): Add approximately 3.5 g of liquid bromine to 100 mL of deionized water and shake. Ensure a slight excess of bromine remains undissolved.

-

Orthophosphoric Acid (H₃PO₄): Use concentrated analytical grade acid.

2. Sample Preparation

-

Water Samples: Filter the water sample to remove any particulate matter. If necessary, adjust the pH to be within the optimal range.

-

Soil and Alloy Steel Samples: Digest the sample using an appropriate acid mixture to extract the chromium. The extract may require neutralization and filtration before analysis.

-

Industrial Effluents: Depending on the complexity of the matrix, samples may require pre-treatment steps such as filtration, digestion, or dilution to eliminate interferences.

3. Analytical Procedure for Chromium(VI) Determination

-

Pipette an aliquot of the sample or standard solution into a 10 mL volumetric flask.

-

Add 1 mL of 2 M sulfuric acid.[4]

-

Add 1 mL of 2% potassium iodide solution and mix gently. A yellow color indicates the liberation of iodine.[4]

-

Add 0.5 mL of 0.05% Variamine Blue B solution.[4]

-

Add 2 mL of 2 M sodium acetate solution and mix well.[4]

-

Dilute the solution to the mark with deionized water.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance of the violet-colored solution at 556 nm against a reagent blank prepared in the same manner.[1][2]

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of Cr(VI) in the sample from the calibration curve.

4. Procedure for Total Chromium Determination (Cr(III) + Cr(VI))

Chromium(III) can be determined after its oxidation to chromium(VI).

-

To an aliquot of the sample, add a few drops of bromine water in an alkaline medium to oxidize Cr(III) to Cr(VI).[1][2]

-

Boil the solution to remove excess bromine.

-

Cool the solution and proceed with the analytical procedure for Cr(VI) determination as described above.

-

The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration.

5. Management of Interferences

The effect of various ions on the determination of chromium(VI) should be evaluated. Ferric ions (Fe³⁺) can interfere with the analysis, but this interference can be minimized by the addition of orthophosphoric acid, which acts as a masking agent.[4]

Visualizations

Experimental Workflow for Cr(VI) Determination

Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).

Reaction Mechanism

Caption: Reaction mechanism for the determination of Cr(VI) using Variamine Blue B.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]

- 5. Variamine Blue B | Corrosion Inhibitor & Redox Indicator [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Complexometric Titration of Iron(III) with Variamine Blue B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration is a precise and widely used analytical technique for the quantitative determination of metal ions. This document provides a detailed protocol for the determination of iron(III) (Fe³⁺) concentration through complexometric titration with ethylenediaminetetraacetic acid (EDTA), using Variamine Blue B as a redox indicator.

Iron is a crucial element in numerous biological and pharmaceutical systems. Its accurate quantification is essential in drug development, environmental monitoring, and various research applications. The Fe³⁺ ion forms a highly stable, colorless complex with EDTA, a hexadentate ligand, in a 1:1 stoichiometric ratio. The stability of this complex is pH-dependent, with optimal formation occurring in acidic conditions (pH 2-3)[1][2].

Variamine Blue B is a redox indicator that exhibits a sharp and distinct color change at the endpoint of the titration. In its reduced form, it is colorless, while in its oxidized form, it is a vibrant violet-blue[3][4]. The endpoint is reached when all the Fe³⁺ has been complexed by EDTA, causing a change in the solution's redox potential, which in turn oxidizes the indicator.

Principle of the Method

The titration is based on the following reaction:

Fe³⁺ + H₂Y²⁻ ⇌ [Fe(Y)]⁻ + 2H⁺

where H₂Y²⁻ represents the disodium salt of EDTA.

The high stability of the Fe(III)-EDTA complex (log K ≈ 25.1) ensures a sharp endpoint[5]. Before the endpoint, the presence of free Fe³⁺ ions maintains a certain redox potential. At the endpoint, as the last of the free Fe³⁺ is chelated by EDTA, the redox potential of the solution changes significantly, leading to the oxidation of the Variamine Blue B indicator and a corresponding color change from colorless to violet-blue.

Experimental Protocols

Materials and Reagents

-

Standard EDTA Solution (0.05 M): Dissolve 18.61 g of analytical grade disodium EDTA dihydrate (Na₂H₂Y·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Standardize against a primary standard zinc or magnesium solution.

-

Iron(III) Sample Solution: Prepare a solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) of unknown concentration. The expected concentration should be in the range of 0.02 M to 0.05 M for optimal results.

-

Variamine Blue B Indicator Solution (1% w/v): Dissolve 1.0 g of Variamine Blue B salt in 100 mL of deionized water[4][6]. This solution should be freshly prepared or stored in a dark, cool place.

-

Buffer Solution (pH 2-3): A suitable buffer is required to maintain the acidic pH. A citric acid buffer can be prepared by dissolving 6.5 g of citric acid monohydrate and 3.6 g of NaCl in approximately 950 mL of deionized water, adjusting the pH to 2.0 with 1 M HCl, and then making up the volume to 1.0 L[2]. Alternatively, the pH of the analyte solution can be adjusted directly using dilute HCl or HNO₃.

-

Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (1 M): For pH adjustment.

-

Sodium Hydroxide (NaOH) (1 M): For pH adjustment.

-

Deionized Water

Equipment

-

Burette (50 mL)

-

Pipettes (various sizes)

-

Volumetric flasks (various sizes)

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bar

-

pH meter

Titration Procedure

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the iron(III) sample solution into a 250 mL Erlenmeyer flask.

-

Dilution: Add approximately 75 mL of deionized water.

-

pH Adjustment: Add 10 mL of the pH 2 buffer solution or adjust the pH of the solution to between 2 and 3 using 1 M HCl or 1 M HNO₃. Verify the pH using a pH meter.

-

Indicator Addition: Add 2-3 drops of the 1% Variamine Blue B indicator solution. The solution should remain colorless.

-

Titration: Titrate the iron(III) solution with the standardized 0.05 M EDTA solution from the burette. The solution should be constantly stirred using a magnetic stirrer.

-

Endpoint Determination: The endpoint is reached when the solution exhibits a sharp and permanent color change from colorless to a distinct violet-blue. Record the volume of EDTA solution added.

-

Replicates: Repeat the titration at least two more times to ensure reproducibility.

Data Presentation

The concentration of the iron(III) solution can be calculated using the following formula:

M_Fe³⁺ = (M_EDTA × V_EDTA) / V_Fe³⁺

Where:

-

M_Fe³⁺ = Molarity of the iron(III) solution

-

M_EDTA = Molarity of the standard EDTA solution

-

V_EDTA = Volume of EDTA solution used at the endpoint (in L)

-

V_Fe³⁺ = Initial volume of the iron(III) solution (in L)

| Parameter | Value | Reference |

| Titrant | Disodium EDTA (H₂Y²⁻) | |

| Analyte | Iron(III) (Fe³⁺) | |

| Indicator | Variamine Blue B | [4][6] |

| Stoichiometry (Fe³⁺:EDTA) | 1:1 | |

| Optimal pH | 2-3 | [1][2] |

| Stability Constant (log K) of [Fe(Y)]⁻ | ~25.1 | [5] |

| Indicator Color Change | Colorless to Violet-Blue | [3][4] |

| Potential Interferences | Co²⁺, Cu²⁺, Ni²⁺ | [7] |

Visualizations

Experimental Workflow

Caption: Workflow for the complexometric titration of Iron(III).

Signaling Pathway of Indicator Action

Caption: Chemical principle of Variamine Blue B indication at the endpoint.

References

- 1. researchgate.net [researchgate.net]

- 2. ysi.com [ysi.com]

- 3. Variamine Blue B | Corrosion Inhibitor & Redox Indicator [benchchem.com]

- 4. Complexometric Titration Indicators [delloyd.50megs.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

Application Notes and Protocols: Variamine Blue B as a Chromogenic Reagent for Metal Ion Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a versatile redox indicator that has found significant application in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of various metal ions.[1] Its utility lies in the distinct color change it undergoes upon oxidation. In its reduced form, Variamine Blue B is colorless, but in the presence of an oxidizing agent, it is transformed into a stable, intensely colored violet-blue species.[1] This property allows for the sensitive and accurate quantification of metal ions that can act as either direct or indirect oxidizing agents.

The reaction mechanism typically involves the oxidation of Variamine Blue B to a meriquinone structure, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum, generally between 550 nm and 580 nm.[1] This allows for straightforward analysis using standard spectrophotometers. The application of Variamine Blue B extends to the determination of a range of metal ions, including but not limited to chromium(VI), iron(II/III), vanadium(V), gold(III), and cerium(IV).

These application notes provide a comprehensive overview of the use of Variamine Blue B in metal ion analysis, including detailed experimental protocols and a summary of quantitative data for various metal ions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using Variamine Blue B and similar chromogenic methods. This allows for a direct comparison of the analytical performance for different analytes.

| Metal Ion | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Chromium(VI) | 556 | 2 - 12 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Iron(II) | 560 | Not explicitly stated | Stated to be 1000 times higher than the reduced form | Not explicitly stated | Not explicitly stated |

| Vanadium(V) | ~560 | 0.2 - 10 | 2.298 x 10⁴ | 0.035 | 0.11 |

| Gold(III) | 520 | 1.5 - 3.5 | 8.71 x 10⁵ | 0.18 | Not explicitly stated |

| Cerium(IV) | 513 | 1 - 11 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Signaling Pathways and Experimental Workflows

Indirect Determination of Chromium(VI)

The determination of Cr(VI) using Variamine Blue B is an indirect method. Cr(VI) first oxidizes potassium iodide in an acidic medium to liberate iodine. The liberated iodine then stoichiometrically oxidizes Variamine Blue B to its colored form. The intensity of the violet color produced is directly proportional to the initial concentration of Cr(VI).

Caption: Indirect determination workflow for Cr(VI).

Catalytic Determination of Iron(II)

The determination of Iron(II) often involves its catalytic effect on the oxidation of Variamine Blue B by an oxidizing agent such as hydrogen peroxide. In this reaction, Fe(II) acts as a catalyst, increasing the rate of oxidation and color formation. The rate of the reaction, measured as the increase in absorbance over time, is proportional to the concentration of Fe(II).

Caption: Catalytic determination workflow for Fe(II).

Experimental Protocols

Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Industrial Effluents

This protocol is adapted for the analysis of Cr(VI) in aqueous samples.

1. Reagent Preparation:

-

Variamine Blue B Solution (0.05% w/v): Dissolve 0.05 g of Variamine Blue B hydrochloride in 25 mL of absolute ethanol and dilute to 100 mL with deionized water.[2]

-

Potassium Iodide Solution (2% w/v): Dissolve 2 g of KI in 100 mL of deionized water. Prepare fresh daily.

-

Sulfuric Acid (2 M): Carefully add 11.1 mL of concentrated H₂SO₄ to approximately 80 mL of deionized water, cool, and dilute to 100 mL.

-

Sodium Acetate Solution (2 M): Dissolve 27.2 g of sodium acetate trihydrate in 100 mL of deionized water.

-

Chromium(VI) Standard Stock Solution (1000 µg/mL): Dissolve 0.2829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 2 hours, in deionized water and dilute to 100 mL.

-

Chromium(VI) Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by appropriate dilution of the stock solution.

2. Sample Preparation:

-

Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.

-

If necessary, adjust the pH of the sample to be within the optimal range for the reaction (typically acidic).

3. Analytical Procedure:

-

Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.

-

Add 1 mL of 2 M sulfuric acid and mix.

-

Add 1 mL of 2% potassium iodide solution, mix, and allow the reaction to proceed for 5 minutes.

-

Add 2 mL of 0.05% Variamine Blue B solution and mix well.

-

Add 2 mL of 2 M sodium acetate solution to stabilize the color and mix.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of the solution at 556 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.

4. Calibration and Calculation:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of Cr(VI) in the sample from the calibration curve.

Protocol 2: Determination of Iron(II) in Pharmaceutical Formulations

This protocol describes a kinetic method for the determination of Fe(II).

1. Reagent Preparation:

-

Variamine Blue B Solution (2.2 x 10⁻³ M): Prepare a stock solution of appropriate concentration in deionized water.

-

Hydrogen Peroxide Solution (3.5 x 10⁻³ M): Dilute a stock solution of H₂O₂ to the required concentration. Standardize if necessary.

-

Triethanolamine (TEA) Buffer (3 x 10⁻³ M, pH 5): Prepare a buffer solution of TEA and adjust the pH to 5 with a suitable acid.

-

Iron(II) Standard Stock Solution (1000 µg/mL): Dissolve a known amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.

-

Iron(II) Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

2. Sample Preparation:

-

Dissolve a known amount of the pharmaceutical formulation in deionized water.

-

If total iron is to be determined, add a reducing agent like ascorbic acid to convert any Fe(III) to Fe(II).

-

Filter the solution if necessary to remove insoluble excipients.

3. Analytical Procedure:

-

Set the spectrophotometer to measure absorbance at 560 nm and maintain a constant temperature (e.g., 25°C).

-

In a cuvette, mix 1.5 mL of the TEA buffer, 0.5 mL of the hydrogen peroxide solution, and 0.5 mL of the Variamine Blue B solution.

-

Initiate the reaction by adding 0.5 mL of the sample or standard solution and start the timer immediately.

-

Record the change in absorbance over a fixed time interval (e.g., 1-3 minutes).

4. Calibration and Calculation:

-

Construct a calibration curve by plotting the rate of change of absorbance (ΔA/Δt) for the standard solutions versus their concentrations.

-

Determine the concentration of Fe(II) in the sample from the calibration curve.

Interferences

The spectrophotometric determination of metal ions using Variamine Blue B can be subject to interferences from other oxidizing or reducing agents present in the sample matrix. It is crucial to assess the potential interferences for a specific sample type and employ appropriate masking agents or separation techniques if necessary. For instance, in the determination of Cr(VI), other oxidizing agents that can liberate iodine from iodide will interfere. For catalytic methods, other transition metals that can catalyze the oxidation reaction may also interfere.

Conclusion

Variamine Blue B is a valuable and cost-effective chromogenic reagent for the spectrophotometric determination of a variety of metal ions. The methods based on this reagent are generally simple, rapid, and sensitive. The choice between a direct, indirect, or catalytic method depends on the specific metal ion and the sample matrix. Proper validation of the method, including the assessment of linearity, sensitivity, and selectivity, is essential for obtaining accurate and reliable results in research, quality control, and other analytical applications.

References

Application of Variamine Blue B in Environmental Water Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Variamine Blue B is a redox indicator that serves as a sensitive chromogenic reagent in spectrophotometric analysis for environmental water testing. Its primary application lies in the determination of trace amounts of oxidizing agents or substances that can be quantitatively oxidized. This document provides detailed application notes and protocols for the quantification of hexavalent chromium (Cr(VI)) and arsenic in water samples using Variamine Blue B.

The underlying principle of these methods involves the oxidation of Variamine Blue B. In its reduced form, Variamine Blue B is colorless. Upon oxidation, it transforms into a stable, violet-colored species with a maximum absorbance at approximately 556 nm. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Analytical Applications

Variamine Blue B is a versatile reagent for the spectrophotometric determination of various analytes in environmental water samples. This section details its application for the quantification of hexavalent chromium and arsenic.

Determination of Hexavalent Chromium (Cr(VI))

Hexavalent chromium is a toxic and carcinogenic environmental pollutant often found in industrial wastewater. The Variamine Blue B method provides a simple and sensitive alternative to the standard diphenylcarbazide (DPC) method for Cr(VI) determination.

The method is based on the reaction of Cr(VI) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes Variamine Blue B to form the characteristic violet-colored product, which is measured spectrophotometrically.

Determination of Arsenic

Arsenic is a highly toxic element that can contaminate water sources, posing a significant risk to public health. A spectrophotometric method utilizing Variamine Blue B has been developed for the determination of arsenic in environmental samples.

This method relies on the reaction of arsenic(III) with potassium iodate in an acidic solution, which liberates iodine. The amount of iodine produced is proportional to the arsenic concentration, and it subsequently oxidizes Variamine Blue B to its colored form for spectrophotometric quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the determination of Cr(VI) and Arsenic using Variamine Blue B.

Table 1: Quantitative Parameters for Cr(VI) Determination

| Parameter | Value | Reference |

| Wavelength (λmax) | 556 nm | |